molecular formula C15H19NO5S2 B12621363 {4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone

{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone

Cat. No.: B12621363
M. Wt: 357.4 g/mol
InChI Key: UZSXFMDLFNVDCV-UHFFFAOYSA-N
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Description

{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of sulfonyl, phenyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the sulfonyl and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and have similar biological activities.

    Sulfonyl-containing compounds: These compounds have similar chemical reactivity due to the presence of the sulfonyl group.

Uniqueness

What sets {4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H19NO5S2

Molecular Weight

357.4 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H19NO5S2/c17-15(16-8-1-2-9-16)12-3-5-13(6-4-12)23(20,21)14-7-10-22(18,19)11-14/h3-6,14H,1-2,7-11H2

InChI Key

UZSXFMDLFNVDCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

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